(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469044
InChI: InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1
SMILES: CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide

CAS No.:

VCID: VC13469044

Molecular Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide -

Description

(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring an amino acid derivative backbone and a methylsulfanyl-benzyl group, makes it a candidate for various biochemical studies. Below, we provide an in-depth examination of its chemical properties, synthesis, and potential applications.

2D and 3D Representations

The compound has been visualized using computational tools to generate both 2D diagrams and 3D conformers. These models confirm the spatial arrangement of the S-enantiomer, which is critical for its stereospecific interactions in biological systems.

Chirality

The (S)-configuration at the chiral center is determined by the Cahn-Ingold-Prelog priority rules. This stereochemistry plays a significant role in the compound's biological activity.

Synthesis

The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves:

  • Starting Materials:

    • (S)-Alanine or its derivatives.

    • Benzyl halides substituted with a methylthio group.

    • Ethylamine.

  • Reaction Steps:

    • Protection of the amino group on alanine.

    • Nucleophilic substitution to attach the benzyl group.

    • Deprotection and amidation to introduce the ethylamino group.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the pure enantiomer.

Medicinal Chemistry

The compound's structural features suggest potential as:

  • A precursor for drug design targeting enzyme inhibitors or receptor modulators.

  • A scaffold for synthesizing derivatives with improved pharmacokinetics.

Biochemical Studies

Its chirality and functional groups make it suitable for:

  • Studying stereospecific interactions with proteins.

  • Investigating sulfur-containing compounds' roles in biological systems.

Molecular Descriptors

Using computational chemistry software, various descriptors have been calculated:

  • LogP: Indicates moderate lipophilicity, suggesting good membrane permeability.

  • Polar Surface Area (PSA): Reflects potential hydrogen bonding capacity.

Docking Studies

Preliminary docking simulations show promise for binding to specific enzyme active sites, particularly those involving sulfur interactions.

Product Name (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide
Molecular Formula C13H20N2OS
Molecular Weight 252.38 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
Standard InChI InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1
Standard InChIKey GOEOUHXNGJTETI-JTQLQIEISA-N
Isomeric SMILES CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C)N
SMILES CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
Canonical SMILES CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N
PubChem Compound 66568307
Last Modified Jan 05 2024

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